molecular formula C22H23N3Na2O7S B12395692 Ertapenem (disodium)

Ertapenem (disodium)

Cat. No.: B12395692
M. Wt: 519.5 g/mol
InChI Key: KMVRATCHVMUJHM-SHZCTIMHSA-L
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ertapenem undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The compound is known for its instability in both solid and aqueous forms, which necessitates stabilization through the addition of sodium bicarbonate and sodium hydroxide .

Common Reagents and Conditions: Common reagents used in the reactions involving Ertapenem include sodium bicarbonate, sodium hydroxide, and various organic solvents. The reactions are typically carried out under controlled pH conditions to ensure stability and prevent degradation .

Major Products Formed: The major products formed from the reactions involving Ertapenem include its sodium salt and various degradation products. The degradation products are often analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and stability of the final product .

Comparison with Similar Compounds

Ertapenem is part of the carbapenem class of antibiotics, which also includes imipenem and meropenem. While all three compounds share a broad spectrum of antimicrobial activity, Ertapenem is unique in its once-daily dosing regimen and its stability against dehydropeptidase . Unlike imipenem and meropenem, Ertapenem has limited activity against Pseudomonas species . Other similar compounds include nitrofurantoin and ciprofloxacin, which are used to treat different types of bacterial infections .

List of Similar Compounds:
  • Imipenem
  • Meropenem
  • Nitrofurantoin
  • Ciprofloxacin

Ertapenem stands out due to its broad spectrum of activity, stability, and convenient dosing regimen, making it a valuable antibiotic in the treatment of various bacterial infections.

Properties

Molecular Formula

C22H23N3Na2O7S

Molecular Weight

519.5 g/mol

IUPAC Name

disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-2/t9-,10-,13+,14+,15-,16-;;/m1../s1

InChI Key

KMVRATCHVMUJHM-SHZCTIMHSA-L

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])[C@@H](C)O.[Na+].[Na+]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])C(C)O.[Na+].[Na+]

Origin of Product

United States

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